

why did my TMB reaction turn green or brown after stopping

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Compound of Interest

Compound Name: TMB dihydrochloride

Cat. No.: B163737

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Technical Support Center: TMB Substrate Reactions

This technical support center provides troubleshooting guidance and frequently asked questions regarding unexpected color changes in TMB (3,3',5,5'-tetramethylbenzidine) substrate reactions, particularly after the addition of a stop solution.

Frequently Asked Questions (FAQs)

Q1: Why did my blue TMB reaction turn green after adding the stop solution?

A green color indicates a mixture of the blue, partially oxidized TMB product and the yellow, fully oxidized diimine product.^{[1][2]} This occurs when the conversion of the blue product to the yellow product is incomplete after adding the stop solution. The acidic stop solution is intended to facilitate this conversion, but insufficient mixing or a stop solution that is not acidic enough can lead to a green-colored mixture.

Q2: What causes the TMB reaction to turn brown after stopping?

A brown color in the wells after adding the stop solution can be due to a few factors. At very high concentrations of the analyte, the yellow diimine product can appear brown.^[1] Alternatively, if the enzymatic reaction is too strong (e.g., due to high concentrations of horseradish peroxidase or HRP), a precipitate can form upon the addition of the acidic stop solution, which may appear brown.^{[3][4]} This indicates that the reaction has become overly saturated.

Q3: My TMB solution is blue before I even add it to my plate. What should I do?

If your TMB substrate is blue before use, it has likely been contaminated with an oxidizing agent or exposed to light, causing premature oxidation.^[5] It is best to discard the solution and use fresh, colorless TMB. To prevent this, always use clean pipette tips and reservoirs, and store the TMB solution protected from light.^[5]

Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
Reaction turns green after adding stop solution.	Incomplete mixing of stop solution.	Ensure thorough mixing after adding the stop solution by gently pipetting up and down or using a plate shaker.
Stop solution is not acidic enough.	Verify the concentration of your stop solution (e.g., 2M sulfuric acid). Prepare fresh stop solution if necessary.	
Insufficient volume of stop solution.	Add a sufficient volume of stop solution to each well to ensure the pH is lowered adequately to completely stop the reaction and convert the blue product to yellow. [1]	
Reaction turns brown after adding stop solution.	High concentration of analyte.	Dilute your samples and repeat the assay to ensure the signal is within the linear range of the assay.
High concentration of HRP-conjugated antibody.	Optimize the concentration of your HRP conjugate by performing a titration.	
Over-incubation with TMB substrate.	Reduce the incubation time with the TMB substrate to avoid oversaturation of the signal. [6]	
A precipitate forms after adding the stop solution.	The enzymatic reaction is too strong.	This is often seen with a brown color change. [4] Dilute your samples or HRP conjugate and/or reduce the TMB incubation time.

Experimental Protocols

Typical ELISA Protocol with TMB Substrate

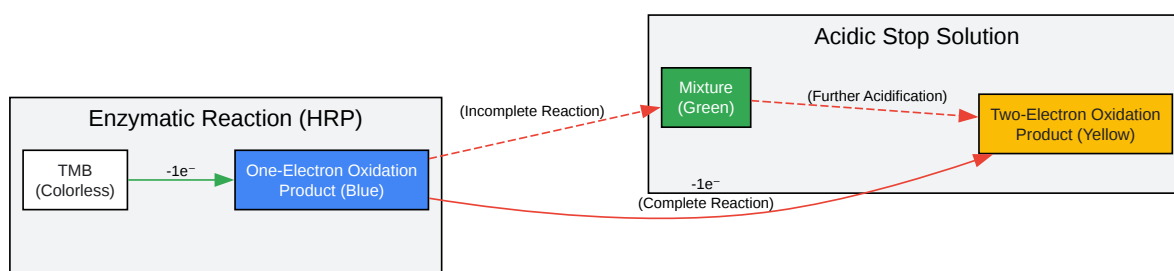
- **Coating:** Coat a 96-well microplate with the capture antibody diluted in a coating buffer (e.g., phosphate-buffered saline, PBS). Incubate overnight at 4°C.
- **Washing:** Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
- **Blocking:** Block the plate with a blocking buffer (e.g., PBS with 1% bovine serum albumin, BSA) for 1-2 hours at room temperature.
- **Washing:** Repeat the washing step.
- **Sample Incubation:** Add your standards and samples to the wells and incubate for 2 hours at room temperature.
- **Washing:** Repeat the washing step.
- **Detection Antibody:** Add the detection antibody and incubate for 1 hour at room temperature.
- **Washing:** Repeat the washing step.
- **HRP Conjugate:** Add the HRP-conjugated secondary antibody or streptavidin-HRP and incubate for 1 hour at room temperature.
- **Washing:** Repeat the washing step.
- **TMB Substrate:** Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature for 15-30 minutes, or until a sufficient blue color develops.
- **Stop Reaction:** Add 100 µL of stop solution (e.g., 2M H₂SO₄) to each well. The color will change from blue to yellow.
- **Read Plate:** Read the absorbance at 450 nm within 30 minutes of adding the stop solution.

Data Presentation

TMB Oxidation Product Characteristics

TMB Product	Color	Absorbance Maximum (nm)	State
TMB	Colorless	~285	Reduced
One-electron oxidation product	Blue	370 and 652	Partially oxidized
Two-electron oxidation product (Diimine)	Yellow	450	Fully oxidized

Visualizations



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Caption: TMB oxidation pathway and the effect of the stop solution.

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